phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether typically involves the following steps:
S-Alkylation: The initial step involves the S-alkylation of a triazole-thiol compound with an appropriate alkylating agent.
Cyclization: The alkylated product undergoes cyclization to form the desired triazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.
2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide: Another triazole derivative with similar structural features.
Uniqueness
phenyl 2-{[4-propyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethyl ether is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C18H20N4OS |
---|---|
Molecular Weight |
340.4g/mol |
IUPAC Name |
4-[5-(2-phenoxyethylsulfanyl)-4-propyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C18H20N4OS/c1-2-12-22-17(15-8-10-19-11-9-15)20-21-18(22)24-14-13-23-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3 |
InChI Key |
FIRMRFSBMAPVSO-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC=NC=C3 |
Canonical SMILES |
CCCN1C(=NN=C1SCCOC2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.